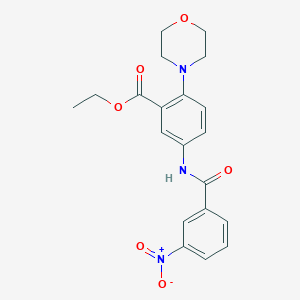
Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a nitrobenzamide group, and an ethyl ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide linkage.
Morpholine Addition: Incorporation of the morpholine ring.
Esterification: Formation of the ethyl ester.
Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, coupling agents like EDCI for amidation, and anhydrous conditions for esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring may enhance solubility and bioavailability. These interactions can modulate biological pathways and lead to various effects, depending on the context of use.
Comparison with Similar Compounds
Ethyl 2-(morpholin-4-YL)-5-(3-nitrobenzamido)benzoate can be compared with other similar compounds, such as:
- N-[2-(morpholin-4-yl)ethyl]-2-(3-nitrobenzamido)benzamide
- Methyl 4-{2-[4-(morpholin-4-yl)-3-nitrobenzamido]-1,3-thiazol-4-yl}benzoate
These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and applications. The unique combination of the morpholine ring, nitrobenzamide group, and ethyl ester in this compound sets it apart and contributes to its distinct properties.
Properties
Molecular Formula |
C20H21N3O6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H21N3O6/c1-2-29-20(25)17-13-15(6-7-18(17)22-8-10-28-11-9-22)21-19(24)14-4-3-5-16(12-14)23(26)27/h3-7,12-13H,2,8-11H2,1H3,(H,21,24) |
InChI Key |
KEUGXSRWGQAQFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















